molecular formula C25H19NO3 B11480140 2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione

2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione

Cat. No.: B11480140
M. Wt: 381.4 g/mol
InChI Key: CZDFHWFZSFNDOX-UHFFFAOYSA-N
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Description

2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and medicinal chemistry. This compound, in particular, features a unique structure combining an anthracene core with a phenylpyrrolidine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 3-phenylpyrrolidine under specific conditions. One common method is the iodine-catalyzed Clauson-Kaas reaction, which is effective for preparing pyrrole derivatives. In this method, 2-aminoanthracene-9,10-dione reacts with 2,5-dimethoxytetrahydrofuran in the presence of molecular iodine as a catalyst. The reaction is carried out in a mixture of DMF and water at elevated temperatures, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The phenylpyrrolidine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while reduction can produce anthracene-9,10-diol.

Scientific Research Applications

2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione involves its interaction with specific molecular targets. The phenylpyrrolidine moiety can interact with biological receptors, while the anthracene core can participate in electron transfer processes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

2-[(3-Phenylpyrrolidin-1-yl)carbonyl]anthracene-9,10-dione is unique due to its combination of an anthracene core with a phenylpyrrolidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

2-(3-phenylpyrrolidine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C25H19NO3/c27-23-19-8-4-5-9-20(19)24(28)22-14-17(10-11-21(22)23)25(29)26-13-12-18(15-26)16-6-2-1-3-7-16/h1-11,14,18H,12-13,15H2

InChI Key

CZDFHWFZSFNDOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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